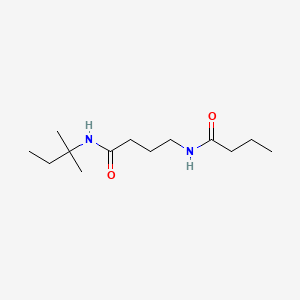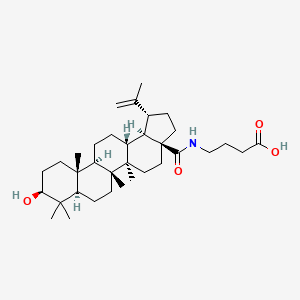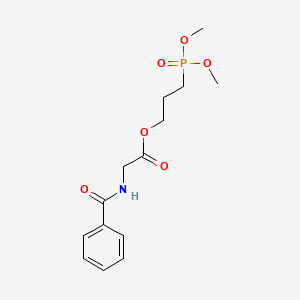
Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester is a chemical compound with the molecular formula C14H20NO6P and a molecular weight of 329.2855 . This compound is known for its unique structure, which includes a glycine backbone, a benzoyl group, and a dimethoxyphosphinyl propyl ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as carbamates, which can be installed and removed under relatively mild conditions . The specific reagents and conditions used in the synthesis may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the ester or phosphinyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester include other glycine derivatives and esters with different substituents. Examples include:
- Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)ethyl ester
- Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)methyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
132237-22-0 |
|---|---|
Fórmula molecular |
C14H20NO6P |
Peso molecular |
329.28 g/mol |
Nombre IUPAC |
3-dimethoxyphosphorylpropyl 2-benzamidoacetate |
InChI |
InChI=1S/C14H20NO6P/c1-19-22(18,20-2)10-6-9-21-13(16)11-15-14(17)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,17) |
Clave InChI |
IOYDNDHINATDSX-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CCCOC(=O)CNC(=O)C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


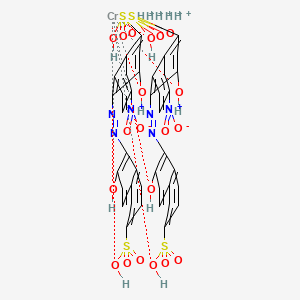
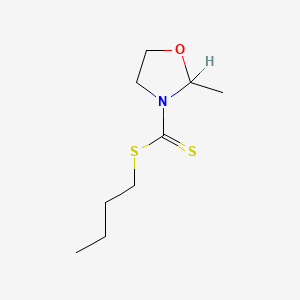

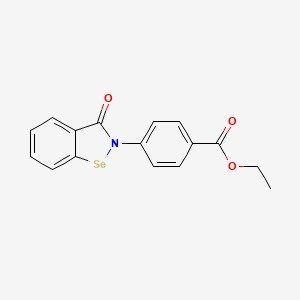
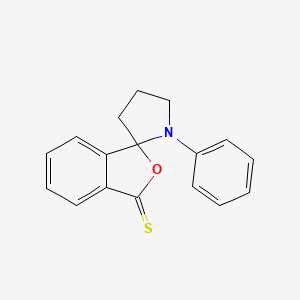
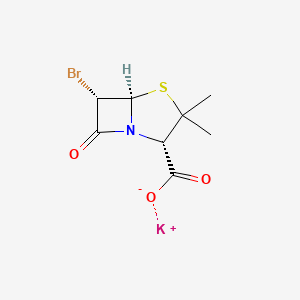

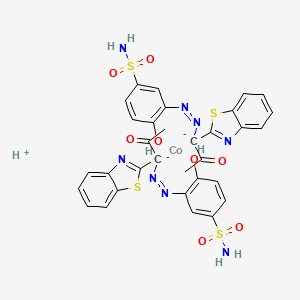

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
